molecular formula C19H17N3O5S2 B2721704 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate CAS No. 896017-30-4

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate

Cat. No. B2721704
CAS RN: 896017-30-4
M. Wt: 431.48
InChI Key: MPQBBPRCZBLYIH-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds with thiadiazole and pyran structures have been explored for their potential as antibacterial and antifungal agents. For instance, pyrazole derivatives, including those with thiadiazole units, have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, without cytotoxicity at effective concentrations (Palkar et al., 2017). Similarly, thiadiazole derivatives have demonstrated fungicidal activity against rice sheath blight, a major disease in rice (Chen et al., 2000), suggesting potential agricultural applications.

Anticancer Activity

Thiadiazoline- and pyrazoline-based compounds, including those with carboxamide and carbothioamide moieties, have been developed to inhibit nitric oxide synthase, which is relevant in cancer research (Arias et al., 2018). Furthermore, novel fluoro-substituted benzo[b]pyran compounds have been tested against lung cancer cell lines, showing significant anticancer activity at low concentrations (Hammam et al., 2005).

Inhibition of Photosynthetic Electron Transport

Pyrazole derivatives have also been investigated as inhibitors of photosynthetic electron transport, a mechanism that can be exploited for herbicidal activity. Some compounds exhibited inhibitory properties in the micromolar range, comparable to commercial herbicides (Vicentini et al., 2005).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-12-8-14(23)15(9-26-12)27-17(25)13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQBBPRCZBLYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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